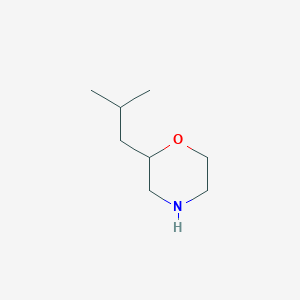

2-Isobutylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXEVBVCNVVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609888 | |

| Record name | 2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-14-7 | |

| Record name | 2-(2-Methylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to (S)-2-Isobutylmorpholine

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry. Its unique combination of features—hydrogen bond accepting and donating capabilities, metabolic stability, and favorable aqueous solubility—has cemented its status as a "privileged structure."[1] This scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3]

While the parent morpholine structure is achiral, the introduction of substituents onto the ring can create stereocenters, opening a gateway to stereospecific interactions with biological targets. Chiral 2-substituted morpholines, in particular, are highly sought-after building blocks for synthesizing complex and potent therapeutic agents.[4][5] This guide provides a comprehensive technical overview of (S)-2-isobutylmorpholine , a valuable chiral intermediate, focusing on its synthesis, characterization, and application for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

(S)-2-isobutylmorpholine is a chiral secondary amine featuring an isobutyl group at the C2 position of the morpholine ring. While the free base is a key synthetic intermediate, it is often handled and supplied as its more stable hydrochloride salt.

| Property | (S)-2-isobutylmorpholine (Free Base) | (S)-2-isobutylmorpholine HCl |

| IUPAC Name | (2S)-2-(2-methylpropyl)morpholine | (2S)-2-(2-methylpropyl)morpholinium chloride |

| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol |

| CAS Number | Not assigned | 2694057-32-2[6] |

| Appearance | Inferred: Colorless to pale yellow oil | White to off-white solid |

| Solubility | Inferred: Soluble in organic solvents | Inferred: Soluble in water, alcohols |

Note: Some properties are inferred based on structurally similar compounds and general chemical principles.

Asymmetric Synthesis: A Protocol for Enantioselective Access

The synthesis of enantiomerically pure 2-substituted morpholines has historically been challenging.[7] Modern advancements in asymmetric catalysis, however, have provided efficient and highly selective routes. The most powerful of these is the asymmetric hydrogenation of 2-substituted dehydromorpholines using chiral transition-metal catalysts.[7][8] This approach allows for the direct installation of the desired stereocenter with high enantiomeric excess (ee).

Causality in Experimental Design

The success of this synthesis hinges on the choice of catalyst. A rhodium complex bearing a bisphosphine ligand with a large "bite angle," such as ShiKetPhos (SKP), is critical.[7] This specific ligand geometry creates a chiral pocket around the metal center that effectively differentiates between the two prochiral faces of the dehydromorpholine substrate's double bond. The hydrogenation reaction is directed to one face, leading to the preferential formation of one enantiomer. High hydrogen pressure (30-50 atm) is typically required to overcome the low reactivity of the electron-rich dehydromorpholine substrate.[4][7]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure adapted from established methodologies for the synthesis of chiral 2-substituted morpholines.[5][7]

Step 1: Preparation of the Dehydromorpholine Substrate

-

The synthesis begins with a suitable starting material, such as a protected β-amino alcohol, which is N-allylated and then subjected to ring-closing metathesis or other cyclization strategies to form the 2-isobutyl-dehydromorpholine precursor. This multi-step preparation is a standard procedure in heterocyclic chemistry.[9]

Step 2: Asymmetric Hydrogenation

-

Inert Atmosphere: To a high-pressure autoclave reactor, add the 2-isobutyl-dehydromorpholine substrate (1.0 g, 1 equivalent) and the chiral rhodium catalyst, [Rh(COD)(SKP)]BF₄ (1.0-1.5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene, 20 mL) via cannula.

-

Pressurization: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to 50 atm with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS analysis of an aliquot.

-

Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-2-isobutylmorpholine as an oil.

Step 3: Salt Formation (Optional)

-

Dissolve the purified (S)-2-isobutylmorpholine free base in diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-isobutylmorpholine hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S)-2-isobutylmorpholine HCl.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to the isobutyl and morpholine protons and carbons.[10]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the morpholine ring.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary amine and C-O-C stretch of the ether.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): The most critical technique for this compound, used to determine the enantiomeric excess (ee) by separating the (S) and (R) enantiomers on a chiral stationary phase. An ee of >99% is often required for applications in drug development.[4]

Protocol: GC-MS for Purity and Identity Confirmation

Due to the polarity of morpholine derivatives, direct analysis by gas chromatography can be challenging. Derivatization to a less polar, more volatile compound is often employed to improve chromatographic performance.[12]

Step 1: Sample Preparation & Derivatization

-

Accurately weigh approximately 1 mg of the (S)-2-isobutylmorpholine sample into a 2 mL vial.

-

Add 1 mL of a suitable solvent (e.g., dichloromethane).

-

Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the secondary amine into a less polar amide or silylated amine.

-

Cap the vial and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before analysis.

Step 2: GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). The temperature program should be optimized to separate the derivatized product from any impurities. A typical program might be:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp to 250°C at 15°C/min.

-

Hold at 250°C for 5 min.[12]

-

-

Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data in full scan mode to identify the molecular ion of the derivatized product and its characteristic fragmentation pattern.

Analytical Workflow Diagram

Caption: Analytical workflow for quality control of the target compound.

Applications in Drug Discovery and Development

The true value of (S)-2-isobutylmorpholine lies in its application as a chiral building block for creating novel drug candidates. The morpholine ring acts as a versatile scaffold that can be readily functionalized, typically at the nitrogen atom, to explore structure-activity relationships (SAR).[1][9]

Role as a Pharmacophore Element

The (S)-2-isobutylmorpholine moiety can play several roles in a drug molecule:

-

Vector for SAR Exploration: The isobutyl group provides a lipophilic handle that can probe hydrophobic pockets within a biological target. Its specific (S)-stereochemistry ensures a precise three-dimensional orientation, which can be crucial for achieving high potency and selectivity.

-

Solubility and PK Enhancement: The morpholine's oxygen and nitrogen atoms can engage in hydrogen bonding, which often improves aqueous solubility and other pharmacokinetic (PK) properties of the final drug compound.[1][13]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, making it an attractive feature for improving a drug's half-life.

Chiral 2-substituted morpholines have been incorporated into key intermediates for potent bioactive compounds, including Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and Dopamine D3 receptor agonists, highlighting their therapeutic potential.[5]

Logical Relationship in SAR Studies

Caption: Logic of using the scaffold in Structure-Activity Relationship studies.

Conclusion

(S)-2-isobutylmorpholine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and the favorable properties imparted by the morpholine ring make it a high-value intermediate for accessing novel chemical space. The synthetic strategies, particularly asymmetric hydrogenation, provide reliable access to this material in high enantiopurity. Coupled with a robust suite of analytical methods for quality control, researchers can confidently employ this building block to construct the next generation of therapeutic agents, tackling a wide range of diseases.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1432678-91-5|2-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Buy (S)-2-Isopropylmorpholine | 1286768-31-7 [smolecule.com]

- 12. benchchem.com [benchchem.com]

- 13. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectral Analysis of 2-Isobutylmorpholine

This technical guide provides an in-depth analysis of the expected spectral data for 2-isobutylmorpholine, a substituted morpholine derivative. While specific experimental spectra for this compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural elucidation of morpholine-containing compounds.

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance properties like aqueous solubility and metabolic stability.[1][2] Understanding the spectral signatures of its derivatives is therefore crucial for synthesis confirmation and characterization.

Molecular Structure of this compound

To contextualize the spectral data, it is essential to first visualize the molecule's structure. This compound consists of a morpholine ring substituted at the 2-position with an isobutyl group.

Caption: 2D structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | 1.5 - 2.5 | broad singlet | 1H |

| -O-CH ₂- (ring) | 3.6 - 3.9 | multiplet | 2H |

| -N-CH ₂- (ring) | 2.6 - 2.9 | multiplet | 2H |

| -O-CH - (ring) | 3.8 - 4.1 | multiplet | 1H |

| -N-CH ₂- (ring) | 2.4 - 2.7 | multiplet | 2H |

| -CH ₂- (isobutyl) | 1.2 - 1.4 | doublet | 2H |

| -CH - (isobutyl) | 1.7 - 1.9 | multiplet | 1H |

| -CH ₃ (isobutyl) | 0.8 - 1.0 | doublet | 6H |

Rationale Behind Predictions:

-

Morpholine Ring Protons: The protons on the carbons adjacent to the oxygen atom (-O-CH₂- and -O-CH-) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen.[3] Protons adjacent to the nitrogen (-N-CH₂-) will appear at a slightly lower chemical shift.[4][5] The exact shifts and multiplicities will be complex due to the chair conformation of the morpholine ring and the resulting axial and equatorial protons.

-

Isobutyl Group Protons: The isobutyl group protons will appear in the aliphatic region of the spectrum. The two methyl groups are diastereotopic and may show slightly different chemical shifts, but are expected to appear as a doublet due to coupling with the adjacent methine proton. The methylene and methine protons will show characteristic multiplicities based on their neighboring protons.

-

N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -O-C H₂- (ring) | 67 - 71 |

| -N-C H₂- (ring) | 45 - 50 |

| -O-C H- (ring) | 75 - 80 |

| -N-C H₂- (ring) | 48 - 53 |

| -C H₂- (isobutyl) | 40 - 45 |

| -C H- (isobutyl) | 28 - 33 |

| -C H₃ (isobutyl) | 22 - 25 |

Rationale Behind Predictions:

-

Morpholine Ring Carbons: Similar to the proton spectrum, carbons bonded to the oxygen will be the most downfield.[6] The carbon at the 2-position, being attached to both the oxygen and the isobutyl group, will have a distinct chemical shift. Carbons adjacent to the nitrogen will appear at a higher field compared to those next to the oxygen.[7]

-

Isobutyl Group Carbons: The carbons of the isobutyl group will resonate in the typical alkane region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, broad |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C-O (ether) | Stretch | 1070 - 1150 | Strong |

| C-N (amine) | Stretch | 1020 - 1250 | Medium |

| N-H | Bend | 1550 - 1640 | Medium |

| C-H | Bend | 1370 - 1470 | Medium |

Rationale Behind Predictions:

-

N-H Stretch: The presence of the secondary amine in the morpholine ring will give rise to a characteristic broad absorption band in the 3300-3500 cm⁻¹ region.[9]

-

C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ are expected due to the C-H stretching vibrations of the isobutyl group and the morpholine ring.[10]

-

C-O Stretch: A strong, characteristic absorption for the C-O-C ether linkage in the morpholine ring is expected in the 1070-1150 cm⁻¹ range.[11]

-

C-N Stretch: The C-N stretching vibration of the amine will appear in the fingerprint region.

-

Bending Vibrations: N-H and C-H bending vibrations will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12] For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol . A molecular ion peak at m/z = 143 would be expected, although it may be weak due to the instability of the parent ion.[13]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[13] For this compound, this would involve the loss of the isobutyl group, leading to a fragment at m/z = 86.

-

Loss of the Isobutyl Side Chain: Cleavage of the bond between the morpholine ring and the isobutyl group would result in a fragment corresponding to the morpholine ring (m/z = 87) or the isobutyl cation (m/z = 57).

-

Ring Fragmentation: The morpholine ring itself can undergo fragmentation, leading to smaller charged species.[14][15]

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from analogous morpholine derivatives. These predictions offer a robust framework for scientists engaged in the synthesis and characterization of this and related compounds, facilitating structural confirmation and purity assessment. Experimental verification of these predictions will be invaluable for the scientific community.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]

- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. scribd.com [scribd.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti | 4 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Isobutylmorpholine

Foreword: The Quest for Solubility in Drug Discovery and Development

In the intricate world of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility, formulation, and ultimate biological efficacy. For researchers and drug development professionals, understanding the solubility profile of a molecule like 2-isobutylmorpholine is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, blending theoretical predictions with actionable experimental protocols. As direct quantitative data for this specific molecule is not extensively published, this document serves as both a predictive guide and a practical manual for its empirical determination.

Unveiling this compound: A Structural and Physicochemical Perspective

This compound is a derivative of morpholine, a heterocyclic compound featuring both an amine and an ether functional group.[1] The introduction of an isobutyl group at the second position of the morpholine ring significantly influences its physicochemical properties and, consequently, its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

The morpholine ring itself is polar due to the presence of the electronegative nitrogen and oxygen atoms. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. The ether oxygen can also accept hydrogen bonds. These features make the parent morpholine molecule miscible with water and a range of polar organic solvents.[2][3]

The key to understanding the solubility of this compound lies in the balance between the polar morpholine head and the nonpolar isobutyl tail. The isobutyl group is a C4 alkyl chain, which introduces a significant nonpolar character to the molecule. This "dual personality" suggests a nuanced solubility profile.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a fundamental concept in predicting solubility.[4] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize solvents into three main classes to predict their interaction with this compound.

References

Section 1: Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Material Safety Profile of 2-Isobutylmorpholine

This document provides a comprehensive technical guide to the material safety data sheet (MSDS) for this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of data. It offers an in-depth analysis of the compound's hazard profile, contextualizing the information within laboratory and development settings. We will explore the causality behind safety protocols, ensuring that every procedure is understood as a self-validating system for risk mitigation.

A note on data extrapolation: Specific toxicological and safety data for this compound is not extensively published. Therefore, this guide synthesizes data from the parent compound, morpholine, and its structural isomer, 3-isobutylmorpholine. This "read-across" approach is a standard, scientifically grounded methodology for estimating the hazard profile of related chemical structures in the absence of specific data.

This compound is a substituted heterocyclic compound. The morpholine scaffold is a common feature in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.

Caption: Chemical Structure of this compound.

The physicochemical properties of a compound are critical determinants of its behavior and associated hazards. For instance, a low flash point indicates a significant fire risk, while water solubility affects environmental fate and spill cleanup procedures.

| Property | Value (Estimated from Morpholine & Isomers) | Significance in a Research Context |

| Molecular Formula | C₈H₁₇NO | Fundamental for stoichiometric calculations. |

| Molecular Weight | 143.23 g/mol [3] | Used for preparing solutions of known molarity. |

| Appearance | Colorless to yellow liquid[4] | Visual cue for purity; deviation may indicate contamination or degradation. |

| Boiling Point | ~129 °C (264 °F) (for Morpholine)[4] | Dictates appropriate conditions for distillation and reflux reactions. |

| Flash Point | ~32 °C (90 °F) (for Morpholine)[4] | Indicates it is a flammable liquid; requires storage away from ignition sources.[4] |

| Density | ~1.00 g/cm³ (for Morpholine)[4] | Necessary for converting between mass and volume. |

| Solubility | Soluble in water[4][5] | Facilitates aqueous reaction conditions and cleanup, but also environmental dispersal. |

| Vapor Pressure | 11 hPa at 20 °C (for Morpholine)[4] | Indicates a significant inhalation hazard at room temperature. |

Section 2: Hazard Identification and Classification

Based on data from morpholine and its derivatives, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6] The primary hazards are its flammability, toxicity, and corrosivity.

| GHS Classification | Hazard Statement | Significance & Causality |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor.[4] | The compound's flash point is low enough that it can be ignited by sparks, open flames, or hot surfaces under typical laboratory conditions. This necessitates the use of explosion-proof equipment and grounding of containers to prevent static discharge.[7] |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[4] | Ingestion can lead to systemic toxic effects. This is why eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled.[7] |

| Acute Toxicity, Dermal, Category 3 | H311: Toxic in contact with skin.[4] | The compound can be absorbed through the skin, leading to systemic toxicity. This mandates the use of chemically resistant gloves and protective clothing.[7] |

| Acute Toxicity, Inhalation, Category 3 | H331: Toxic if inhaled. | Due to its vapor pressure, toxic concentrations can accumulate in the air. All work must be conducted in a certified chemical fume hood to prevent inhalation.[4] |

| Skin Corrosion, Category 1A/1B | H314: Causes severe skin burns and eye damage.[7] | The chemical is corrosive and can cause irreversible damage to skin and eyes upon contact. This is the primary reason for mandating immediate and prolonged flushing with water after exposure. |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[3] | Direct contact with the eyes can lead to severe, potentially blinding injuries. Chemical splash goggles and a face shield are essential personal protective equipment (PPE). |

| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child. | There is evidence to suggest potential reproductive hazards. Personnel who are pregnant or planning to become pregnant should be fully informed of these risks. |

Section 3: Safe Handling and Storage Protocol

A self-validating safety protocol is one where the steps inherently confirm a safe state. The following workflow is designed to minimize exposure and mitigate risks during the entire lifecycle of the chemical in the laboratory.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

-

Pre-Use Verification :

-

Causality : Before handling, confirm you have read and understood this safety data sheet and the specific Standard Operating Procedure (SOP) for your experiment. This ensures you are aware of the specific hazards and control measures.

-

Confirm that the chemical fume hood has been certified within the last year. A certified hood ensures adequate ventilation to protect against toxic vapors.[4]

-

Assemble and inspect all required PPE. Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.

-

-

Chemical Transfer and Use :

-

Causality : Transfer the chemical within the fume hood. When transferring from a larger container, ensure both containers are grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[8]

-

Use only non-sparking tools made of materials like bronze or brass to avoid creating an ignition source.[7]

-

Keep the primary container tightly closed when not actively dispensing to minimize the release of vapors.[3]

-

-

Storage :

-

Causality : Store the container in a designated flammable liquids cabinet. This cabinet is designed to protect its contents from fire for a specified period.

-

Ensure the storage area is cool, dry, and well-ventilated.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent violent reactions.[5]

-

-

Waste Disposal :

Section 4: Emergency Response and First-Aid Procedures

Rapid and correct response to an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Caption: Emergency Response Decision Tree.

Detailed First-Aid Protocols:

-

In Case of Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[9] While flushing, remove all contaminated clothing and shoes.[6] Chemical burns must be treated promptly by a physician.[6][7] The prolonged flushing is necessary to remove the corrosive chemical and cool the tissue.

-

In Case of Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[7][10] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention from an ophthalmologist.[11]

-

In Case of Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3][4] Do not use mouth-to-mouth resuscitation if the victim inhaled the substance.[3][8] Call a poison center or physician immediately.[7]

-

In Case of Ingestion : Do NOT induce vomiting, as this may cause additional damage to the esophagus.[7] If the person is conscious, rinse their mouth with water and have them drink small quantities of water.[6][7] Never give anything by mouth to an unconscious person.[3][4] Get medical attention immediately.[7]

Section 5: Relevance in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][12] It is often used to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, which are key components of a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][13]

Professionals in drug development utilize substituted morpholines like this compound as building blocks for novel chemical entities.[14] A thorough understanding of the safety profile of these building blocks is paramount for several reasons:

-

Protecting Researchers : The primary goal is to ensure the safety of the scientists handling these chemicals on a daily basis.

-

Process Safety and Scalability : As a drug candidate moves from discovery to process development, the scale of synthesis increases dramatically. A hazard that is manageable at the milligram scale can become a significant safety risk at the kilogram scale. Understanding flammability, reactivity, and toxicity is essential for designing safe and scalable synthetic routes.

-

Impurity Profiling : In-depth knowledge of a building block's reactivity and stability helps in predicting and identifying potential impurities in the final Active Pharmaceutical Ingredient (API).

-

Metabolite Prediction : The morpholine ring can be a site of metabolism. Understanding its chemical properties can aid toxicologists and DMPK scientists in predicting potential metabolites and their biological activities.

By treating the MSDS not as a mere compliance document but as a foundational scientific guide, development teams can make more informed decisions, ensuring both personnel safety and the integrity of their research.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 6. navybrand.com [navybrand.com]

- 7. solventsandpetroleum.com [solventsandpetroleum.com]

- 8. fishersci.com [fishersci.com]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Versatility of 2-Isobutylmorpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1] This technical guide provides an in-depth exploration of the biological activities of a specific subclass: 2-isobutylmorpholine derivatives. While the broader class of morpholine-containing compounds has been extensively studied, this guide will synthesize existing knowledge to illuminate the potential of the 2-isobutyl moiety in modulating therapeutic targets. We will delve into the structure-activity relationships, potential mechanisms of action, and key experimental protocols relevant to the evaluation of these compounds, with a focus on their potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique chemical scaffold.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in drug discovery.[1] Its frequent appearance in bioactive molecules stems from its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] The introduction of various substituents onto the morpholine ring allows for the fine-tuning of its pharmacological profile, leading to compounds with diverse therapeutic applications. This guide will specifically focus on the implications of introducing an isobutyl group at the 2-position of the morpholine ring, a structural modification with the potential to confer unique biological activities.

Synthesis of this compound Derivatives

The synthesis of morpholine derivatives is well-established, with several synthetic routes available to medicinal chemists. A common approach involves the cyclization of a corresponding amino alcohol. For this compound derivatives, a typical synthetic strategy would start from a readily available chiral precursor to control the stereochemistry at the C2 position, which can be crucial for biological activity.

Diagram 1: General Synthetic Scheme for this compound Derivatives

Caption: A generalized synthetic pathway to this compound derivatives.

Biological Activities and Therapeutic Potential

While specific studies on this compound derivatives are emerging, the broader family of 2-substituted morpholines has demonstrated significant potential across several therapeutic areas. The isobutyl group, with its moderate lipophilicity and steric bulk, can influence ligand-receptor interactions and modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Anticancer Activity

Morpholine derivatives have shown considerable promise as anticancer agents, targeting various hallmarks of cancer.[2] The introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity.[2]

Potential Mechanisms of Action:

-

Topoisomerase II Inhibition: Topoisomerases are critical enzymes involved in DNA replication and repair. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Several morpholine-containing compounds have been identified as topoisomerase II inhibitors.

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4][5][6] Morpholine derivatives have been designed to target key kinases in this pathway.

Diagram 2: The PI3K/Akt Signaling Pathway in Cancer

Caption: The PI3K/Akt pathway is a key target for anticancer drug development.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Generic Morpholine Derivative 1 | A549 (Lung) | 1.1 | [7] |

| Generic Morpholine Derivative 2 | NCI-H1975 (Lung) | 1.1 | [7] |

| Benzomorpholine Derivative 6y | A549 (Lung) | 1.1 | [7] |

| Benzomorpholine Derivative 6y | NCI-H1975 (Lung) | 1.1 | [7] |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's disease are characterized by the progressive loss of neurons.[8] The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[9]

Potential Mechanisms of Action:

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[8] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Several morpholine-bearing quinoline derivatives have shown potent AChE inhibitory activity.[10]

Diagram 3: Cholinergic Signaling in Alzheimer's Disease

Caption: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Quinoline Derivative 11g | AChE | 1.94 | [10] |

| Quinoline Derivative 11g | BuChE | 28.37 | [10] |

| Benzimidazole-Morpholine 2b | COX-1 | 8.096 | [11] |

| Benzimidazole-Morpholine 2b | COX-2 | 8.369 | [11] |

| Benzimidazole-Morpholine 2j | COX-1 | 14.18 | [11] |

| Benzimidazole-Morpholine 2j | COX-2 | 13.09 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a significant therapeutic goal. Isobutylamides, which share a similar structural feature with this compound, have been shown to exhibit anti-inflammatory properties by modulating signaling pathways such as MyD88 and IRF3.[12]

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: this compound derivatives may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO).

-

Modulation of Inflammatory Signaling Pathways: These compounds could potentially interfere with key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cholinesterase Inhibition Assay

Principle: This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) by detecting the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[15][16][17][18][19]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in water.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Enzyme Solution: Acetylcholinesterase (from electric eel) in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Add 25 µL of the inhibitor solution to each well.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA circles that cannot enter an agarose gel. When topoisomerase II decatenates the kDNA, the resulting minicircles can migrate into the gel.[20][21][22][23][24]

Protocol:

-

Reaction Setup (on ice):

-

To a microcentrifuge tube, add:

-

Assay Buffer (containing ATP and MgCl2)

-

kDNA (substrate)

-

This compound derivative (test compound) or vehicle control.

-

Topoisomerase II enzyme.

-

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II is indicated by the presence of catenated kDNA at the top of the gel, while a smear of decatenated minicircles indicates enzyme activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate from the broader class of morpholine compounds.[25]

-

Stereochemistry at C2: The stereochemistry of the substituent at the 2-position is often critical for biological activity. Enantiomerically pure compounds should be synthesized and evaluated to determine the optimal configuration.

-

Substitution on the Nitrogen (N4): The nature of the substituent on the morpholine nitrogen significantly influences the compound's properties. Aromatic or heteroaromatic rings are often introduced at this position to engage in pi-stacking or hydrogen bonding interactions with the target protein.

-

Lipophilicity: The isobutyl group contributes to the overall lipophilicity of the molecule. This can impact cell permeability and binding to hydrophobic pockets in target proteins. The balance between lipophilicity and aqueous solubility is a key consideration in drug design.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the extensive research on other morpholine derivatives, it is plausible that compounds bearing the 2-isobutyl moiety will exhibit significant biological activities in areas such as oncology, neurodegeneration, and inflammation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on:

-

Synthesis of a focused library of this compound derivatives with diverse substitutions at the N4 position to establish a clear SAR.

-

Screening of these compounds against a broad panel of biological targets to identify novel activities.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic and in vivo efficacy studies to assess the drug-like properties and therapeutic potential of lead candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 20. topogen.com [topogen.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Morpholine Scaffold: A Privileged Framework for Novel Therapeutics — A Technical Guide to the Potential Applications of 2-Isobutylmorpholine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of approved and experimental drugs.[1][2][3][4] Its advantageous physicochemical, metabolic, and biological properties, coupled with versatile synthetic accessibility, make it an invaluable scaffold in drug design.[1] This technical guide explores the therapeutic potential of substituted morpholines, using the novel entity 2-isobutylmorpholine as a central, albeit hypothetical, case study. While specific preclinical and clinical data for this compound are not yet publicly available, this document will provide a comprehensive framework for its synthesis, characterization, and evaluation across several promising therapeutic areas. By synthesizing established principles of morpholine chemistry with field-proven experimental protocols, this guide aims to equip researchers with the necessary tools to investigate the potential of this compound and other novel morpholine derivatives.

The Morpholine Moiety: A Versatile Tool in Drug Discovery

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that are highly desirable in drug candidates.[3]

-

Physicochemical and Pharmacokinetic Advantages: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and facilitating interactions with biological targets.[3] The nitrogen atom's basicity can be modulated through substitution, influencing the molecule's overall pKa. This balance of hydrophilic and lipophilic characteristics is particularly beneficial for drugs targeting the central nervous system (CNS), as it can enhance permeability across the blood-brain barrier.[5][6][7] Furthermore, the morpholine ring generally exhibits good metabolic stability, contributing to a favorable pharmacokinetic profile.[5][6]

-

Broad Pharmacological Activity: The versatility of the morpholine scaffold is evident in the wide range of biological activities displayed by its derivatives. These include applications as anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and neuroprotective agents.[2][7][8][9][10] This broad applicability underscores the morpholine ring's ability to serve as a potent pharmacophore for a diverse array of molecular targets.[2]

Synthesis and Characterization of this compound: A Proposed Route

While numerous methods exist for the synthesis of the morpholine ring, a common and effective approach involves the cyclization of 1,2-amino alcohols.[11][12] A plausible synthetic route to this compound is outlined below.

Proposed Synthetic Pathway

A practical approach to synthesizing this compound could involve a two-step process starting from the commercially available 1-amino-4-methyl-2-pentanol.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

2-Isobutylmorpholine: A Comprehensive Technical Guide for the Advanced Researcher

Foreword: The Unseen Architect in Chiral Drug Design

In the intricate world of medicinal chemistry, the morpholine ring stands as a "privileged structure," a testament to its recurring presence in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role as a cornerstone in drug design.[][4] This guide delves into a specific, yet profoundly important derivative: 2-isobutylmorpholine. As a chiral building block, its stereoisomers, (S)-2-isobutylmorpholine and (R)-2-isobutylmorpholine, offer a gateway to stereochemically defined and pharmacologically optimized drug candidates.

This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on the synthesis, resolution, and strategic application of this versatile chiral synthon. We will explore not just the "what" but the "why" behind the methodologies, providing a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this compound.

The Strategic Importance of the this compound Scaffold

The introduction of an isobutyl group at the C-2 position of the morpholine ring imparts specific steric and electronic properties that can be strategically exploited in drug design. This substituent can influence a molecule's binding affinity to its biological target, modulate its pharmacokinetic profile, and contribute to its overall therapeutic efficacy. The chirality at the C-2 center is of paramount importance, as the two enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[5]

Synthesis of Racemic this compound: A Foundational Starting Point

While a specific, detailed protocol for the synthesis of racemic this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2-alkylmorpholines. A common approach involves the reaction of a suitable amino alcohol with a substituted epoxide or a diol.

A proposed synthetic pathway, leveraging readily available starting materials such as isovaleraldehyde, is outlined below. This method is presented as a scientifically sound, albeit hypothetical, protocol for the laboratory-scale synthesis of racemic this compound.

Proposed Synthesis of Racemic this compound

This proposed two-step synthesis involves the initial formation of an N-substituted amino alcohol, followed by an acid-catalyzed cyclization to yield the morpholine ring.

Step 1: Reductive Amination of Isovaleraldehyde with Ethanolamine

-

Reaction: Isovaleraldehyde is reacted with ethanolamine under reductive amination conditions to form N-(3-methylbutyl)ethanolamine.

-

Rationale: This reaction is a robust and widely used method for forming C-N bonds. The choice of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) allows for a one-pot procedure.

Step 2: Acid-Catalyzed Cyclization

-

Reaction: The resulting N-(3-methylbutyl)ethanolamine is treated with a strong acid, such as sulfuric acid (H₂SO₄), to promote intramolecular cyclization to form this compound.

-

Rationale: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary amine in an intramolecular Williamson ether-type synthesis.

Proposed synthesis of racemic this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Isovaleraldehyde

-

Ethanolamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol (for NaBH₄) or Dichloromethane (for STAB)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(3-methylbutyl)ethanolamine

-

To a solution of isovaleraldehyde (1.0 eq) in methanol (if using NaBH₄) or dichloromethane (if using STAB) at 0 °C, add ethanolamine (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the reducing agent (NaBH₄, 1.5 eq, portion-wise; or STAB, 1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-methylbutyl)ethanolamine.

Step 2: Synthesis of this compound

-

Slowly add the crude N-(3-methylbutyl)ethanolamine to concentrated sulfuric acid at 0 °C with vigorous stirring.

-

Heat the mixture to 120-140 °C and maintain this temperature for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the acidic solution with a cold aqueous solution of NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Chiral Resolution of Racemic this compound: Isolating the Enantiomers

The separation of the enantiomers of this compound is the most critical step in its utilization as a chiral building block. The classical method of diastereomeric salt formation remains a robust and scalable approach for this purpose.[6][7] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Selection of the Chiral Resolving Agent

The choice of the resolving agent is crucial for a successful resolution. Several chiral acids are commonly employed for the resolution of amines, with tartaric acid and its derivatives being among the most effective and readily available.[8] For the resolution of this compound, both enantiomers of tartaric acid, (+)-tartaric acid and (-)-tartaric acid, can be screened to determine which provides a more crystalline and easily separable diastereomeric salt.

General workflow for the chiral resolution of this compound.

Detailed Experimental Protocol for Chiral Resolution

This protocol provides a generalized framework for the resolution of racemic this compound using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will be necessary for achieving high enantiomeric excess (ee).

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol (or other suitable solvent such as ethanol or isopropanol)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Chiral HPLC column for ee determination

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

Recrystallize the solid from fresh methanol to improve the diastereomeric purity. This process can be repeated until a constant specific rotation is achieved.

-

-

Liberation of the Enantiopure Amine:

-

Dissolve the diastereomerically pure salt in water.

-

Cool the solution in an ice bath and add 2 M NaOH solution dropwise until the pH is > 10.

-

Extract the liberated free amine with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

-

Quantitative Data (Illustrative):

| Step | Parameter | Typical Value |

| Resolution | Molar ratio of amine to tartaric acid | 1:0.5 to 1:1 |

| Yield of less soluble salt (first crop) | 30-45% | |

| Diastereomeric excess (de) after 1st recrystallization | >90% | |

| Liberation | Yield of enantiopure amine | 85-95% |

| Enantiomeric excess (ee) | >98% |

Note: These values are illustrative and will depend on the specific conditions and the success of the fractional crystallization.

Enantioselective Synthesis of this compound

While chiral resolution is a classical and effective method, direct enantioselective synthesis offers a more atom-economical approach. Several strategies for the asymmetric synthesis of 2-substituted morpholines have been reported, which can be adapted for this compound.[9]

One promising approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of a key bond-forming step. For instance, an enantioselective reductive amination of a suitable keto-ether precursor could be envisioned. Alternatively, the cyclization of a chiral amino alcohol, derived from a natural amino acid like L-leucine or D-leucine, could provide a direct route to the (S)- or (R)-enantiomer, respectively.

Conceptual enantioselective synthesis from L-leucine.

Applications of this compound in Drug Synthesis

Chiral 2-substituted morpholines are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs). While a direct synthetic route to a marketed drug starting from this compound is not prominently featured in the literature, its structural motif is present in complex drug molecules. For instance, the core structure of the antiemetic drug Aprepitant features a highly substituted morpholine ring.[6][10] The synthesis of Aprepitant involves the use of a chiral morpholine-derived intermediate, highlighting the importance of such building blocks in accessing complex stereochemically rich targets.[7]

The enantiomers of this compound serve as excellent starting points for the synthesis of more complex chiral morpholine derivatives through N-alkylation or further modification of the isobutyl side chain. These derivatives can then be incorporated into drug candidates to explore structure-activity relationships and optimize pharmacokinetic properties.

Conclusion and Future Outlook

This compound, in its racemic and enantiomerically pure forms, represents a valuable and versatile chiral building block for drug discovery and development. While specific synthetic protocols for this particular derivative are not as widespread as for other morpholines, established synthetic and resolution methodologies provide a clear and reliable path to its preparation. The strategic incorporation of the (S)- or (R)-2-isobutylmorpholine moiety can significantly impact the biological activity and therapeutic potential of a drug candidate. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase, driving further innovation in its synthesis and application.

References

- 1. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 2. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 4. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. jackwestin.com [jackwestin.com]

- 8. jraic.com [jraic.com]

- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

understanding the stereochemistry of 2-isobutylmorpholine

An In-Depth Technical Guide to the Stereochemistry of 2-Isobutylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a drug molecule is a critical determinant of its pharmacological activity, metabolic profile, and potential toxicity. For chiral molecules such as this compound, understanding and controlling stereochemistry is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics. This guide provides a comprehensive technical overview of the core stereochemical aspects of this compound. We will dissect its molecular architecture, explore strategies for stereoselective synthesis and resolution, detail robust analytical workflows for the separation and characterization of its enantiomers, and discuss the profound implications of its stereoisomerism on biological activity. This document is intended to serve as a foundational resource for scientists engaged in the research and development of morpholine-containing compounds.

The Imperative of Stereochemistry in Modern Drug Development

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] A specific class of stereoisomers, known as enantiomers, are non-superimposable mirror images of each other, much like a pair of hands.[2] The presence of a single stereogenic center, such as a tetrahedral carbon atom bonded to four different substituents, is sufficient to confer this property, known as chirality, upon a molecule.[3]

The biological environment is inherently chiral, composed of proteins, enzymes, and receptors made from L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic.[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Therefore, regulatory agencies worldwide mandate the characterization of individual stereoisomers in a new drug candidate, making their separation and analysis a cornerstone of drug development.[5]

Molecular Architecture of this compound

The structure of this compound features a morpholine ring, which is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom at positions 1 and 4, respectively. The isobutyl group is attached to the carbon atom at position 2.

-

Chirality: The carbon atom at the C-2 position is bonded to four distinct groups: (1) the ring nitrogen atom (N-4), (2) the ring oxygen atom (O-1) via C-3, (3) a hydrogen atom, and (4) the isobutyl group. This makes the C-2 carbon a stereogenic center.

-

Stereoisomers: Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-2-isobutylmorpholine and (S)-2-isobutylmorpholine. In the absence of a stereocontrolled synthesis, the compound is produced as a 1:1 mixture of these two enantiomers, known as a racemic mixture.

-

Conformation: Like cyclohexane, the morpholine ring is not planar and preferentially adopts a stable chair conformation to minimize steric and torsional strain.[6][7] The substituents on the ring carbons can occupy either axial or equatorial positions. The bulky isobutyl group at C-2 is expected to predominantly occupy the more sterically favorable equatorial position.

The relationship between the stereoisomers is depicted below.

Caption: Relationship between the stereoisomers of this compound.

Stereoselective Synthesis & Racemic Resolution Strategies

Controlling the stereochemical outcome of this compound requires either building the molecule from chiral precursors or separating the enantiomers from a racemic mixture.

Stereoselective Synthesis

The most efficient approach is to synthesize the desired enantiomer directly. A common strategy for synthesizing morpholines involves the cyclization of β-amino alcohols.[8] To achieve stereoselectivity, one would start with a chiral building block.

Example Synthetic Approach: A plausible route could begin with a commercially available chiral amino alcohol, such as (S)-leucinol.

-

N-Protection: The amine of (S)-leucinol is protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.

-

O-Alkylation: The hydroxyl group is alkylated with a 2-haloethyl ether derivative, such as 2-(benzyloxy)ethyl bromide, under basic conditions.

-

Deprotection and Cyclization: The protecting group on the nitrogen is removed, and the resulting secondary amine undergoes intramolecular cyclization, often acid-catalyzed, to form the morpholine ring.

-

Final Deprotection: If a benzyl ether was used, a final hydrogenolysis step removes the benzyl group, yielding the target enantiomerically pure this compound.

Racemic Resolution

If a racemic mixture is synthesized, the enantiomers can be separated through resolution.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[9] The desired enantiomer is then recovered by treating the separated salt with a base.

-

Chromatographic Resolution: As detailed in the next section, preparative chiral chromatography is a powerful method for resolving large quantities of racemic mixtures.[10]

Analytical Workflow for Stereoisomer Separation and Identification

A robust analytical method is essential to separate, quantify, and identify the stereoisomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10][11]

Caption: Analytical workflow for chiral separation and analysis.

Chiral HPLC Method Development

The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening.[5][12][13]

Experimental Protocol: Chiral HPLC Screening

-

Column Selection: Begin screening with a set of complementary polysaccharide-based CSPs, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase Preparation: Prepare mobile phases for normal-phase (NP), polar organic (PO), and reversed-phase (RP) modes.

-

NP: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve the peak shape of basic analytes like morpholines.[14]

-